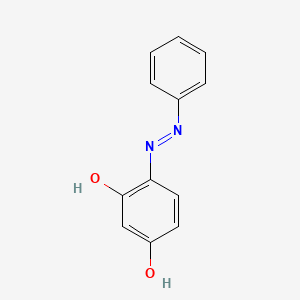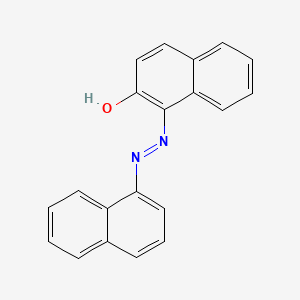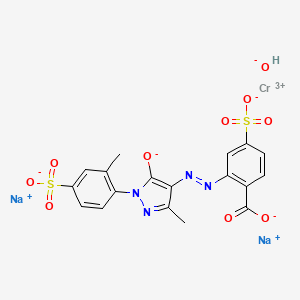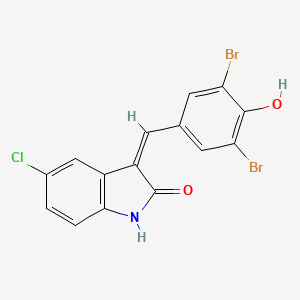
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one
Overview
Description
Raf inhibitor 2 is a type II inhibitor that targets the RAF family of kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. Raf inhibitor 2 has shown potential in treating cancers driven by mutations in the RAS and RAF genes, particularly those involving the BRAF and CRAF kinases .
Mechanism of Action
Raf inhibitor 2, also known as 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one or CID-25014542, is a potent inhibitor of Raf kinases . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
The primary targets of Raf inhibitor 2 are the Raf kinases . These kinases play a crucial role in the MAPK/ERK pathway, which is a key signaling pathway that regulates cell growth, proliferation, and survival .
Mode of Action
Raf inhibitor 2 interacts with its targets by binding to the ATP pocket of the Raf kinases . This inhibits the kinase activity of the Raf proteins, thereby preventing the activation of the downstream MEK and ERK proteins in the MAPK/ERK pathway .
Biochemical Pathways
The main biochemical pathway affected by Raf inhibitor 2 is the MAPK/ERK pathway . By inhibiting the Raf kinases, the compound prevents the phosphorylation and activation of MEK and ERK proteins. This results in the suppression of the MAPK/ERK pathway, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
It is known that the compound has high gi absorption and is a bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These properties can impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The molecular and cellular effects of Raf inhibitor 2’s action primarily involve the inhibition of cell growth and proliferation. By suppressing the MAPK/ERK pathway, the compound can inhibit the growth of cells, particularly those with mutations in the Raf kinases .
Biochemical Analysis
Biochemical Properties
Raf inhibitor 2 is a potent inhibitor of Raf kinases, with an IC50 value of less than 1.0 μM . This compound interacts with various enzymes and proteins, particularly those involved in the MAPK/ERK signaling pathway. By inhibiting Raf kinases, Raf inhibitor 2 disrupts the phosphorylation cascade that leads to the activation of MEK and ERK, ultimately affecting cell proliferation and survival . The nature of these interactions is primarily inhibitory, as Raf inhibitor 2 binds to the active site of Raf kinases, preventing their activation and subsequent downstream signaling .
Cellular Effects
Raf inhibitor 2 exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the MAPK/ERK signaling pathway . Additionally, Raf inhibitor 2 influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Raf kinases, this compound reduces the phosphorylation of MEK and ERK, leading to decreased cell growth and increased cell death . These effects are particularly pronounced in cancer cells, where the MAPK/ERK pathway is often dysregulated .
Molecular Mechanism
The molecular mechanism of Raf inhibitor 2 involves its binding to the active site of Raf kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets such as MEK and ERK, which are critical components of the MAPK/ERK signaling pathway . By blocking this pathway, Raf inhibitor 2 effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by the MAPK/ERK pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Raf inhibitor 2 have been observed to change over time. This compound is stable when stored under appropriate conditions, such as dry, dark environments at 0-4°C for short-term storage or -20°C for long-term storage . Over time, Raf inhibitor 2 may degrade, leading to a reduction in its inhibitory effects on Raf kinases . Long-term studies have shown that continuous exposure to Raf inhibitor 2 can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Raf inhibitor 2 vary with different dosages in animal models. At lower doses, this compound effectively inhibits Raf kinases and reduces tumor growth without causing significant toxicity . At higher doses, Raf inhibitor 2 may induce toxic or adverse effects, such as weight loss and organ damage . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
Raf inhibitor 2 is involved in various metabolic pathways, particularly those related to the MAPK/ERK signaling pathway . This compound interacts with enzymes such as Raf kinases, MEK, and ERK, affecting their activity and subsequent downstream signaling . By inhibiting Raf kinases, Raf inhibitor 2 alters metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Raf inhibitor 2 is transported and distributed through various mechanisms . This compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of Raf inhibitor 2 within cells is crucial for its inhibitory effects on Raf kinases and the MAPK/ERK signaling pathway .
Subcellular Localization
Raf inhibitor 2 is localized within specific subcellular compartments, where it exerts its inhibitory effects on Raf kinases . This compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of Raf inhibitor 2 is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raf inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired final product and the starting materials used .
Industrial Production Methods: Industrial production of Raf inhibitor 2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions: Raf inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Raf inhibitor 2 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving Raf inhibitor 2 are typically derivatives with enhanced potency and selectivity for the RAF kinases. These derivatives are further evaluated for their therapeutic potential .
Scientific Research Applications
Raf inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway and to develop new inhibitors with improved properties . In biology, Raf inhibitor 2 is used to investigate the role of RAF kinases in cell signaling and cancer progression . In medicine, it has shown promise as a therapeutic agent for treating cancers driven by RAS and RAF mutations . In industry, Raf inhibitor 2 is used in drug discovery and development programs to identify new compounds with potential clinical applications .
Comparison with Similar Compounds
Raf inhibitor 2 is unique in its ability to selectively inhibit the BRAF and CRAF kinases while sparing the ARAF kinase . This selectivity is advantageous in reducing off-target effects and improving the therapeutic index of the compound . Similar compounds include other type II RAF inhibitors such as tovorafenib and naporafenib, which also target the RAF kinases but may have different selectivity profiles and pharmacological properties .
Properties
IUPAC Name |
(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




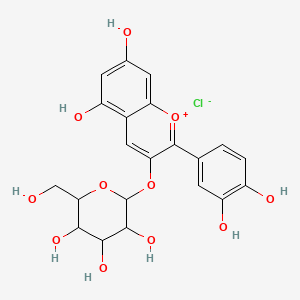
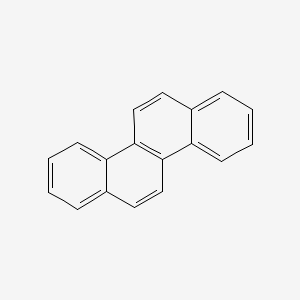
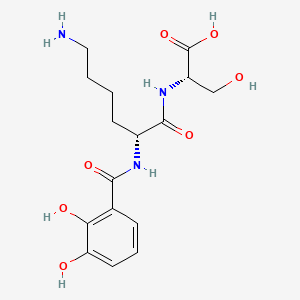
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
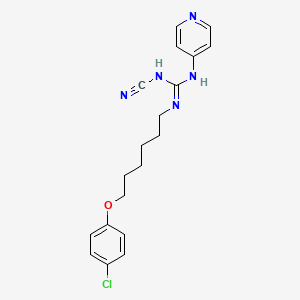
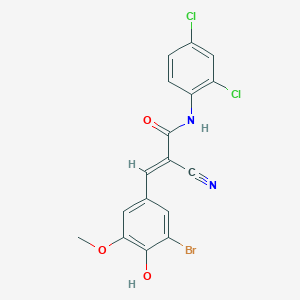
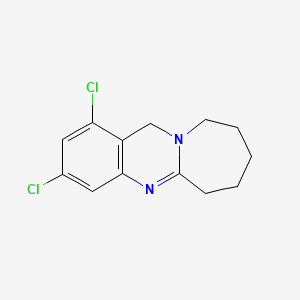
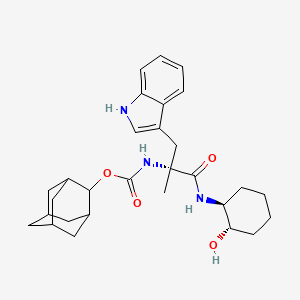
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
